molecular formula C12H7BrFN3O2 B2717273 2-(4-(4-bromo-2-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile CAS No. 1226451-43-9

2-(4-(4-bromo-2-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile

Cat. No.: B2717273
CAS No.: 1226451-43-9
M. Wt: 324.109
InChI Key: WSGZSLXEMYIZIW-UHFFFAOYSA-N
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Description

2-(4-(4-bromo-2-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile is a complex organic compound featuring a pyrazine ring substituted with a bromo-fluorophenyl group and an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-bromo-2-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diketones with diamines under acidic or basic conditions.

    Introduction of the Bromo-Fluorophenyl Group: This step involves the halogenation of a fluorophenyl precursor, followed by coupling with the pyrazine ring. Common reagents include bromine and fluorine sources, such as N-bromosuccinimide (NBS) and Selectfluor.

    Attachment of the Acetonitrile Group: The final step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyrazine ring with acetonitrile under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the nitro group (if present) on the pyrazine ring can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).

    Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Oxidized pyrazine derivatives.

    Reduction: Reduced pyrazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-(4-bromo-2-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(4-(4-bromo-2-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and fluoro substituents on the phenyl ring can enhance binding affinity through halogen bonding and hydrophobic interactions. The acetonitrile group can participate in hydrogen bonding and other polar interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(4-chloro-2-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile
  • 2-(4-(4-bromo-2-chlorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile
  • 2-(4-(4-bromo-2-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile

Uniqueness

The presence of both bromo and fluoro substituents on the phenyl ring in 2-(4-(4-bromo-2-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile provides a unique combination of electronic and steric effects, which can influence its reactivity and binding properties. This makes it distinct from similar compounds that may only have one type of halogen substituent.

Properties

IUPAC Name

2-[4-(4-bromo-2-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrFN3O2/c13-8-1-2-10(9(14)7-8)17-6-5-16(4-3-15)11(18)12(17)19/h1-2,5-7H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGZSLXEMYIZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)N2C=CN(C(=O)C2=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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